molecular formula C17H27N3O3 B13863763 N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1yl)glycyl-D-prolinamide

N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1yl)glycyl-D-prolinamide

Cat. No.: B13863763
M. Wt: 321.4 g/mol
InChI Key: IUJJPEBUSBVYIP-GGMNOCSLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1yl)glycyl-D-prolinamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1yl)glycyl-D-prolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1yl)glycyl-D-prolinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1yl)glycyl-D-prolinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The tricyclic structure allows for high specificity and affinity towards its targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1yl)glycyl-D-prolinamide is unique due to its tricyclic structure, which provides enhanced stability and specificity compared to other similar compounds. This structural feature allows for more precise interactions with molecular targets, making it a valuable compound in both research and therapeutic applications .

Properties

Molecular Formula

C17H27N3O3

Molecular Weight

321.4 g/mol

IUPAC Name

(2R)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C17H27N3O3/c18-15(22)13-2-1-3-20(13)14(21)9-19-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,19,23H,1-10H2,(H2,18,22)/t11?,12?,13-,16?,17?/m1/s1

InChI Key

IUJJPEBUSBVYIP-GGMNOCSLSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)N

Origin of Product

United States

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